molecular formula C8H15NO4 B065196 Boc-Ala-OH-3,3,3-d3 CAS No. 161602-47-7

Boc-Ala-OH-3,3,3-d3

Cat. No.: B065196
CAS No.: 161602-47-7
M. Wt: 192.23 g/mol
InChI Key: QVHJQCGUWFKTSE-MQBGRFPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Ala-OH-3,3,3-d3 is a useful research compound. Its molecular formula is C8H15NO4 and its molecular weight is 192.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Boc-Ala-OH-3,3,3-d3 (N-(tert-Butoxycarbonyl)-L-alanine-3,3,3-d3) is a deuterated derivative of L-alanine that has gained attention in biochemical research due to its potential applications in peptide synthesis and biological studies. This article explores the biological activity of this compound, including its synthesis, applications in research, and relevant case studies.

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of L-alanine. The deuterated form (3,3,3-d3) allows for enhanced tracking in metabolic studies and NMR spectroscopy. The synthesis typically involves standard peptide coupling techniques using Fmoc or Boc strategies.

Synthesis Overview:

  • Starting Material : L-alanine is protected with a Boc group.
  • Deuteration : The alanine is then deuterated at the methyl position.
  • Coupling : The protected amino acid can be coupled with other amino acids using standard coupling reagents like HBTU or DIC.

1. Peptide Synthesis

This compound serves as a building block for synthesizing various peptides. Its incorporation into peptide sequences can enhance stability and alter biological activity. Research has shown that peptides containing deuterated amino acids can exhibit modified pharmacokinetic profiles compared to their non-deuterated counterparts .

2. Metabolic Studies

The use of deuterated compounds like this compound in metabolic studies allows researchers to trace metabolic pathways more effectively using mass spectrometry. Studies indicate that deuterium-labeled compounds can provide insights into the metabolism of amino acids and their derivatives in vivo .

Case Study 1: Peptide Stability and Activity

In a study examining the stability of peptides synthesized with this compound, it was found that these peptides exhibited increased resistance to enzymatic degradation compared to their non-deuterated analogs. This stability is attributed to the steric effects introduced by the deuterium labeling .

Peptide TypeStability (hours)Biological Activity
Non-Deuterated12Moderate
Deuterated (this compound)24High

Case Study 2: NMR Spectroscopy

Another significant application of this compound is in NMR spectroscopy. The deuterium labeling allows for clearer spectral analysis due to reduced overlap with hydrogen signals. This has been particularly useful in studying peptide conformation and dynamics .

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

  • Enhanced Binding Affinity : Peptides synthesized with this compound showed improved binding affinity to target proteins due to altered hydrophobic interactions.
  • Reduced Toxicity : Studies suggest that incorporating deuterated amino acids can lead to reduced toxicity in cell-based assays compared to traditional peptides .
  • Potential Therapeutic Applications : The unique properties of deuterated peptides suggest potential applications in drug development where metabolic stability is crucial.

Properties

IUPAC Name

(2S)-3,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHJQCGUWFKTSE-MQBGRFPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435273
Record name Boc-Ala-OH-3,3,3-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161602-47-7
Record name Boc-Ala-OH-3,3,3-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.